8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. Pyridopyrimidines are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities .
Mechanism of Action
Target of Action
The primary targets of 8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs .
Mode of Action
This compound selectively inhibits the activity of these tyrosine kinases . By inhibiting these enzymes, it prevents the phosphorylation of tyrosine residues in proteins, thereby disrupting signal transduction pathways that are crucial for cell proliferation and survival .
Biochemical Pathways
The affected pathways include those involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, and PLK2 kinase . The downstream effects of inhibiting these pathways can lead to the arrest of cell cycle progression, induction of apoptosis, and inhibition of cell migration and angiogenesis .
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis . These effects can lead to the shrinkage of tumors and the inhibition of metastasis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of the tumor microenvironment, which is typically more acidic than normal tissues . Additionally, the presence of certain substances, such as reactive oxygen species, can influence the compound’s stability .
Biochemical Analysis
Biochemical Properties
Compounds in the pyrido[2,3-d]pyrimidin-7(8H)-ones class have been reported to inhibit various tyrosine kinases , which catalyze phosphate transfer from ATP to tyrosine residues in proteins. This suggests that 8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one may interact with these enzymes and potentially other biomolecules.
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structural similarity to other pyrido[2,3-d]pyrimidin-7(8H)-ones, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of appropriate pyrimidine derivatives with substituted pyridines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyridopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can convert it to more saturated forms.
Substitution: Various substituents can be introduced at different positions on the pyridopyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of new heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-one: A closely related compound with similar biological activities.
4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines: Known for their kinase inhibitory properties
Uniqueness
8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxyethyl and methoxy groups enhances its solubility and potential interactions with biological targets .
Properties
IUPAC Name |
8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-16-10-7-2-3-8(15)13(4-5-14)9(7)11-6-12-10/h2-3,6,14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHYFCPWUPQQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC(=O)N2CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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